Zn-Nicotianamine
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H19N3O6Zn |
|---|---|
Molecular Weight |
366.7 g/mol |
IUPAC Name |
zinc;2-amino-4-[[3-(2-carboxyazetidin-1-yl)-1-carboxylatopropyl]amino]butanoate |
InChI |
InChI=1S/C12H21N3O6.Zn/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21;/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21);/q;+2/p-2 |
InChI Key |
BAKWDRSWJJDZGS-UHFFFAOYSA-L |
Canonical SMILES |
C1CN(C1C(=O)O)CCC(C(=O)[O-])NCCC(C(=O)[O-])N.[Zn+2] |
Origin of Product |
United States |
Biosynthesis of Nicotianamine and Regulation of Its Production
Enzymatic Pathway of Nicotianamine (B15646) Synthesis from S-Adenosylmethionine
The biosynthesis of a single molecule of nicotianamine is a fascinating enzymatic process that involves the condensation of three molecules of S-adenosylmethionine (SAM). This pathway is catalyzed by two key enzymes that ensure the efficient production of this vital metal chelator.
S-Adenosylmethionine Synthetase Activity
The journey to nicotianamine begins with the synthesis of its precursor, S-adenosylmethionine. This is accomplished by the enzyme S-adenosylmethionine synthetase (SAMS), which catalyzes the reaction between methionine and ATP. While SAMS is involved in numerous metabolic pathways, its activity is crucial for providing the necessary substrate for nicotianamine synthesis. The expression of SAMS genes can be influenced by the plant's iron status, indicating a coordinated regulation with the downstream steps of nicotianamine production to meet the plant's demand for metal chelation.
Nicotianamine Synthase (NAS) Catalysis and Mechanism
The central and committing step in nicotianamine biosynthesis is catalyzed by the enzyme nicotianamine synthase (NAS). This enzyme facilitates the trimerization of three molecules of S-adenosylmethionine to form one molecule of nicotianamine nih.gov. The reaction involves the transfer of three 2-aminobutyrate moieties from three SAM molecules, with the concurrent formation of an azetidine (B1206935) ring, a distinctive feature of the nicotianamine structure. For each molecule of nicotianamine synthesized, three molecules of 5'-methylthioadenosine (MTA) are released as byproducts. The catalytic mechanism of NAS is complex and involves a step-wise condensation of the SAM molecules within the enzyme's active site. Structural studies of NAS enzymes from various organisms have provided insights into the catalytic process, revealing a unique protein fold and active site architecture that accommodates the three SAM substrates and facilitates their precise condensation.
Genetic Basis of Nicotianamine Biosynthesis: NAS Gene Families
The production of nicotianamine is genetically controlled by a family of Nicotianamine Synthase (NAS) genes. The size and composition of this gene family vary significantly across the plant kingdom, reflecting the diverse evolutionary pressures and physiological needs of different plant species.
Identification and Characterization of NAS Genes Across Plant Species
NAS genes have been identified and characterized in a wide array of plant species, from staple crops like rice (Oryza sativa) and barley (Hordeum vulgare) to model organisms like Arabidopsis thaliana. nih.gov The number of NAS genes within a plant's genome can range from a few to over twenty. For instance, rice possesses three OsNAS genes, while the hexaploid bread wheat (Triticum aestivum) genome contains at least 21 TaNAS genes, representing the largest known NAS gene family. nih.govnih.gov The characterization of these genes has often revealed differential expression patterns in various tissues (roots, shoots, leaves, and seeds) and under different metal nutrient conditions, suggesting specialized roles for individual NAS family members. researchgate.netnih.gov
| Plant Species | Number of Identified NAS Genes | Key Findings on Expression |
| Arabidopsis thaliana | 4 | Differential expression in roots and shoots in response to iron status. |
| Oryza sativa (Rice) | 3 | OsNAS1 and OsNAS2 are induced by iron deficiency in roots and shoots, while OsNAS3 is expressed under iron-sufficient conditions in leaves. researchgate.netfrontiersin.org |
| Hordeum vulgare (Barley) | 9 | Expression of several HvNAS genes is strongly induced in roots under iron deficiency. nih.gov |
| Zea mays (Maize) | 3 identified, more suggested | ZmNAS1 and ZmNAS2 are induced by iron deficiency in roots, whereas ZmNAS3 is expressed under iron-sufficient conditions. nih.gov |
| Triticum aestivum (Bread Wheat) | 21+ | Genes are highly expressed during germination, seedling growth, and reproductive development, with many induced in roots under iron deficiency. nih.govnih.gov |
Phylogenomic Analysis and Evolution of NAS Gene Clades
Phylogenetic analyses of NAS gene families across the plant kingdom have revealed distinct evolutionary lineages or clades. These studies have shown that the NAS gene family expanded through gene duplication events that occurred both before and after the divergence of major plant lineages, such as monocots and dicots. nih.gov In graminaceous plants like barley and wheat, the NAS genes are typically classified into two main clades, Clade I and Clade II. nih.gov This phylogenetic separation often correlates with differences in gene expression patterns and, consequently, their physiological functions. The evolution of the NAS gene family appears to be a dynamic process, with evidence of gene loss in some lineages and significant expansion in others, likely driven by the adaptation to different soil conditions and metal availability. nih.gov
Gene Copy Number Variation and Functional Divergence
The expansion of the NAS gene family is a direct result of gene duplication, leading to variations in the number of NAS gene copies among different plant species. nih.gov This copy number variation is a significant source of genetic and functional diversity. For example, graminaceous plants, which employ a more sophisticated iron acquisition strategy involving the secretion of phytosiderophores derived from nicotianamine, generally possess a larger number of NAS genes compared to non-graminaceous species. nih.gov
Following gene duplication, the duplicated genes can undergo functional divergence, where they either partition the ancestral functions (subfunctionalization) or acquire new functions (neofunctionalization). nih.govnih.gov This is evident in the differential regulation and expression of NAS paralogs within a single plant. For instance, in rice, OsNAS1 and OsNAS2 are strongly induced by iron deficiency and are crucial for both nicotianamine and phytosiderophore biosynthesis for iron uptake from the soil. In contrast, OsNAS3 is primarily expressed in the leaves under iron-sufficient conditions and is thought to be involved in the internal transport and homeostasis of iron. researchgate.net Similarly, in maize, different ZmNAS genes exhibit distinct expression patterns in response to iron availability, suggesting a division of labor among the family members. nih.gov This functional divergence allows for a more nuanced and precise regulation of nicotianamine biosynthesis to meet the specific metabolic needs of different tissues and to respond effectively to fluctuating environmental conditions. nih.gov
Transcriptional and Post-Transcriptional Regulation of NAS Genes
The regulation of NAS gene expression is multifaceted, involving intricate responses to metal availability, hormonal signals, and developmental programs. This ensures that nicotianamine is synthesized in the right place, at the right time, and in the appropriate amounts to meet the plant's metabolic needs for essential metals while avoiding toxicity.
Response to Metal Availability (e.g., Fe, Zn)
The availability of essential metal ions, particularly iron (Fe) and zinc (Zn), is a primary factor governing the transcriptional regulation of NAS genes. Plants have evolved sophisticated systems to sense metal deficiencies and sufficiencies and adjust NAS gene expression accordingly to maintain homeostasis.
Under conditions of iron deficiency , a cascade of signaling events leads to the upregulation of specific NAS genes, primarily in the roots, to enhance the uptake and transport of iron. In Arabidopsis thaliana, the basic helix-loop-helix (bHLH) transcription factor FIT (FER-like Iron deficiency-induced Transcription factor) plays a central role. FIT induces the expression of other transcription factors, MYB10 and MYB72, which in turn positively regulate the expression of the AtNAS4 gene. This regulatory pathway is crucial for the plant's ability to respond to low iron availability. Similarly, in graminaceous plants like maize and barley, which utilize a chelation-based strategy for iron uptake, the expression of root-specific NAS genes is strongly induced by iron deficiency to increase the production of phytosiderophores, which are synthesized from nicotianamine. For example, in maize, Class I ZmNAS genes are induced under Fe deficiency, while in rice, OsNAS1 and OsNAS2 are strongly upregulated in both roots and shoots in response to Fe deficiency nih.govnih.govresearchgate.net.
Conversely, the expression of certain NAS genes is upregulated in response to metal sufficiency or excess . This response is often tissue-specific, with shoot-specific NAS genes being induced to facilitate the long-distance transport and detoxification of metals. For instance, in Triticum monococcum, shoot-specific TmNAS genes were found to be upregulated under conditions of Fe or Zn sufficiency researchgate.net. In rice, while OsNAS1 and OsNAS2 are induced by iron deficiency, OsNAS3 expression is strongly induced by excess iron, particularly in older leaves, suggesting a role in mitigating iron toxicity frontiersin.org. This differential regulation highlights the dual function of nicotianamine in both the acquisition and the management of excess metals.
The table below summarizes key research findings on the response of NAS genes to metal availability in different plant species.
| Plant Species | Gene(s) | Tissue | Metal Condition | Observed Regulation |
| Arabidopsis thaliana | AtNAS1, AtNAS2, AtNAS4 | Roots | Fe Deficiency | Upregulation nih.gov |
| Arabidopsis thaliana | AtNAS4 | Leaves | Fe Deficiency | Upregulation |
| Triticum monococcum | Root-specific TmNAS | Roots | Fe/Zn Deficiency | Upregulation |
| Triticum monococcum | Shoot-specific TmNAS | Shoots | Fe/Zn Sufficiency | Upregulation |
| Oryza sativa (Rice) | OsNAS1, OsNAS2 | Roots, Shoots | Fe Deficiency | Strong Upregulation nih.govresearchgate.net |
| Oryza sativa (Rice) | OsNAS3 | Roots, Shoots, Old Leaves | Fe Excess | Strong Upregulation frontiersin.org |
| Zea mays (Maize) | Class I ZmNAS | Roots | Fe Deficiency | Upregulation nih.gov |
| Zea mays (Maize) | Class II ZmNAS | Various | Fe Sufficiency/Excess | Upregulation nih.gov |
Influence of Hormonal Signaling and Environmental Stressors
The regulation of NAS genes is also integrated with hormonal signaling pathways and responses to various environmental stressors, allowing plants to coordinate metal homeostasis with growth, development, and defense.
Phytohormones such as jasmonic acid (JA), abscisic acid (ABA), and salicylic acid (SA) have been shown to modulate the expression of NAS genes. In maize, analysis of the promoter regions of ZmNAS genes revealed the presence of cis-acting elements responsive to these hormones, and subsequent experiments confirmed that the expression of these genes is indeed regulated by JA, ABA, and SA nih.gov. This suggests a complex crosstalk between metal homeostasis and hormonal pathways that govern plant development and stress responses. For instance, ABA is a key hormone in mediating drought stress responses, and its influence on NAS expression could link water availability to nutrient uptake.
Environmental stressors beyond nutrient availability, such as drought and salinity, can also impact the expression of NAS genes. While direct regulatory mechanisms are still being elucidated, it is known that these stresses can disrupt cellular ion homeostasis and trigger broad transcriptional changes. For example, drought stress has been reported to affect the expression of genes involved in nicotianamine synthesis in soybean, which could in turn impact iron and zinc homeostasis under water-limiting conditions researchgate.net. The NAC (NAM, ATAF1/2, CUC2) family of transcription factors, which are known to be involved in regulating responses to multiple abiotic stresses like drought and salinity, may also play a role in modulating NAS gene expression, although the specific connections are an area of ongoing research nih.gov.
The interplay between hormonal signaling, environmental stress, and NAS gene regulation is a critical aspect of a plant's ability to adapt to a changing environment.
| Factor | Plant Species | Gene Family | Observed Effect |
| Jasmonic Acid | Zea mays | ZmNAS | Regulation of gene expression nih.gov |
| Abscisic Acid | Zea mays | ZmNAS | Regulation of gene expression nih.gov |
| Salicylic Acid | Zea mays | ZmNAS | Regulation of gene expression nih.gov |
| Drought Stress | Soybean | NAS genes | Potential negative impact on expression researchgate.net |
Tissue-Specific and Developmental Expression Patterns
The expression of NAS genes is highly regulated in a tissue-specific and developmental manner, ensuring that nicotianamine is available where and when it is needed for metal transport and distribution throughout the plant's life cycle.
Tissue-specific expression is a common feature of NAS gene families. As previously noted, there is often a clear distinction between root-expressed and shoot-expressed NAS genes. In rice, OsNAS1 and OsNAS2 are predominantly expressed in the roots under iron-sufficient conditions, while OsNAS3 is mainly found in the leaves researchgate.net. Promoter-GUS analysis in rice has shown that OsNAS3 is widely expressed in vascular bundles, epidermis, and exodermis of roots, as well as in the stem and old leaves, particularly under iron excess frontiersin.org. This localization in vascular tissues underscores the role of nicotianamine in the long-distance transport of metals through the xylem and phloem. In maize, in situ hybridization has revealed that Class I ZmNAS genes are primarily expressed in the cortex and stele of roots, with expression expanding to the epidermis under iron deficiency. In contrast, a Class II gene, ZmNAS3, was found in axillary meristems, leaf primordia, and mesophyll cells nih.gov.
The expression of NAS genes is also subject to developmental regulation . Transcripts of NAS genes have been detected at various stages of plant development, from seed germination to reproductive growth. In wheat, for example, TaNAS genes are expressed during germination, seedling growth, and in developing reproductive organs nih.gov. The presence of NAS transcripts in germinating seeds indicates a crucial role for nicotianamine in the mobilization and transport of stored metals to support early seedling establishment. Furthermore, the expression of certain NAS genes is elevated during seed development, which is consistent with the role of nicotianamine in loading essential metals like iron and zinc into the seeds, a process vital for the nutritional quality of the grain and the viability of the next generation frontiersin.org.
The following table provides examples of the tissue-specific and developmental expression patterns of NAS genes.
| Plant Species | Gene(s) | Tissue/Developmental Stage | Key Findings |
| Oryza sativa (Rice) | OsNAS1, OsNAS2 | Roots | Predominant expression under Fe sufficiency researchgate.net |
| Oryza sativa (Rice) | OsNAS3 | Leaves | Predominant expression under Fe sufficiency researchgate.net |
| Oryza sativa (Rice) | OsNAS3 | Vascular bundles, epidermis, exodermis, stem, old leaves | Expression under Fe excess frontiersin.org |
| Zea mays (Maize) | Class I ZmNAS | Root cortex and stele | Expression expands to epidermis under Fe deficiency nih.gov |
| Zea mays (Maize) | ZmNAS3 (Class II) | Axillary meristems, leaf primordia, mesophyll cells | Specific localization in developing tissues nih.gov |
| Triticum aestivum (Wheat) | TaNAS family | Germinating seeds, seedlings, reproductive organs | Expression throughout key developmental stages nih.gov |
| Arabidopsis thaliana | AtNAS1, AtNAS2, AtNAS4 | Roots | Expression detected in roots nih.gov |
| Arabidopsis thaliana | AtNAS1, AtNAS4 | Leaves | Expression detected in leaves |
Molecular Dynamics and Speciation of Zn Nicotianamine Complexes
In Vitro Complex Formation and Stability Constants with Divalent Cations
Nicotianamine (B15646) is recognized for its capacity to form complexes with a variety of transition metals in vitro. nih.govresearchgate.net Potentiometric titrations have been employed to determine the stability constants of these complexes. The stability of nicotianamine's bond with divalent metal ions, represented by the logarithm of the stability constant (log K), indicates the strength of the chelation. A higher log K value signifies a more stable complex.
Based on these in vitro studies, the stability of metal-NA complexes decreases in the following order: Fe³⁺ > Cu²⁺ > Ni²⁺ > Co²⁺ ≈ Zn²⁺ > Fe²⁺ > Mn²⁺. nih.gov The stability constant for the Zn(II)-NA complex is comparable to that of Co(II), indicating a strong and stable interaction. nih.gov
Stability Constants (log K) of Nicotianamine Complexes with Divalent Cations
| Cation | log K |
|---|---|
| Cu²⁺ | 18.6 |
| Ni²⁺ | 16.1 |
| Co²⁺ | 14.8 |
| Zn²⁺ | 14.7 |
| Fe²⁺ | 12.1 |
| Mn²⁺ | 8.8 |
Data sourced from Benes et al. (1983), as cited in multiple sources. researchgate.netnih.gov
Evidence for In Vivo Formation of Zn-NA Complexes
While in vitro studies provide foundational data, confirming the existence of these complexes within living organisms is critical. Detecting metal-ligand complexes in vivo is challenging because tissue disruption can alter the chemical environment and the availability of binding partners. nih.govresearchgate.net Despite these difficulties, several lines of evidence strongly support the in vivo formation of Zn-NA complexes.
In studies using Schizosaccharomyces pombe (fission yeast) engineered to express a plant nicotianamine synthase (NAS) gene, tolerance, accumulation, and competition data clearly indicated the formation of Zn(II)-NA complexes. nih.govrsc.orgscispace.com Direct evidence was obtained using X-ray Absorption Spectroscopy (XAS), which identified that approximately half of the cellular zinc was bound to nicotianamine in the NAS-expressing yeast cells. nih.govresearchgate.net These findings in a eukaryotic model system strongly suggest the potential for Zn(II)-NA complex formation in planta. researchgate.netscispace.com
Further evidence comes from direct analysis of plant fluids. Using a combination of chromatography and electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS), Zn-nicotianamine was successfully identified in the phloem sap of rice (Oryza sativa). nih.govoup.comovid.com The identification of this complex in the plant's long-distance transport system underscores its physiological role in metal distribution. nih.gov Similarly, Zn-NA complexes have been identified in various tissues of the zinc hyperaccumulator Arabidopsis halleri, where they are believed to facilitate the symplastic movement of zinc from the root to the shoot. nih.govnih.gov
pH-Dependent Chelation Dynamics within Plant Compartments
The stability of metal-nicotianamine complexes is highly dependent on pH, which varies significantly across different plant cellular and tissue compartments. nih.govoup.com This pH dependency is a critical factor governing where Zn-NA complexes form and remain stable, thus influencing zinc transport and sequestration.
Cytosol (pH ~7.2–7.5): Nicotianamine can form stable complexes with metals at the neutral to slightly alkaline pH of the cytosol. researchgate.net This facilitates the movement of zinc within and between cells (symplastic transport). researchgate.net
Xylem Sap (pH ~5.0–6.2): The acidic environment of the xylem sap makes metal-NA complexes less stable. nih.govoup.com Computer simulations show that the Zn-NA complex is acid-labile. researchgate.net At these lower pH values, zinc may dissociate from nicotianamine and bind to other organic ligands, such as organic acids. nih.govoup.com
Phloem Sap (pH ~7.0–8.0): The more alkaline conditions of the phloem sap are conducive to the stable formation of Zn-NA complexes. nih.govnih.gov This aligns with the direct detection of Zn-NA in rice phloem sap and supports the role of nicotianamine in long-distance zinc transport to sink tissues like seeds and young leaves. nih.govoup.comnih.gov
Vacuole (pH ~4.5–6.0): Similar to the xylem, the acidic lumen of the vacuole is not favorable for the stability of Zn-NA complexes. nih.govresearchgate.net
Studies have shown that the formation of the Zn-NA complex is complete at a pH of 6.2, with maximal stability observed around pH 6.5. nih.govresearchgate.net This dynamic interplay between pH and chelation allows nicotianamine to effectively transport zinc through the symplast and phloem while releasing it in the more acidic apoplastic spaces like the xylem.
pH-Dependent Stability of Zn-NA Complex in Plant Compartments
| Compartment | Typical pH Range | Zn-NA Complex Stability |
|---|---|---|
| Cytosol | 7.2 - 7.5 | High |
| Phloem Sap | 7.0 - 8.0 | High |
| Xylem Sap | 5.0 - 6.2 | Low (Acid-labile) |
| Vacuole | 4.5 - 6.0 | Low |
Interaction Stoichiometry and Conformational Studies of Zn-NA
Nicotianamine possesses an optimal structure for chelating metal ions, featuring six functional groups that permit an octahedral coordination geometry. researchgate.netnih.gov This structure allows nicotianamine to form a hexadentate complex with metal ions, effectively enveloping the cation. nih.gov This typically results in a 1:1 stoichiometry between one molecule of nicotianamine and one zinc ion (Zn²⁺).
While detailed conformational analyses specifically for the Zn-NA complex are intricate, the general principles of its chelation provide insight into its structure. The coordination involves the nitrogen atoms of the azetidine (B1206935) ring and the two amino groups, as well as the oxygen atoms of the two carboxyl groups. This multi-point attachment is responsible for the high stability of the complex. nih.gov The resulting structure is a stable, soluble complex that facilitates the transport of zinc through the aqueous environment of the plant's vascular systems and cytoplasm, preventing its precipitation with compounds like phosphates, which are abundant in the phloem. nih.govovid.com
Transport and Translocation Mechanisms of Zn Nicotianamine in Plants
Intracellular Trafficking of Zn-NA Complexes
Within the plant cell, the trafficking of Zn-NA complexes is critical for maintaining zinc homeostasis. This involves the controlled movement of these complexes between the cytosol and various organelles, most notably the vacuole, to buffer the cytosolic concentration of free zinc ions.
Vacuolar sequestration is a key mechanism for detoxifying excess zinc within the cytoplasm and for its storage. The protein ZINC-INDUCED FACILITATOR 1 (ZIF1), a vacuolar membrane protein belonging to the major facilitator superfamily, plays a crucial role in this process by transporting nicotianamine (B15646) into the vacuole. nih.govnih.govresearchgate.net This accumulation of NA in the vacuole facilitates the sequestration of zinc, effectively "trapping" it within this organelle. researchgate.net
Overexpression of ZIF1 leads to an increased accumulation of NA in the roots and a corresponding buildup of zinc in the vacuoles of root cells. nih.govnih.gov This enhanced sequestration of zinc in the roots reduces its translocation to the shoots. nih.govnih.gov Conversely, a deficiency in ZIF1 function can lead to zinc hypersensitivity. nih.gov Therefore, the regulation of ZIF1 expression is vital for controlling the subcellular and inter-organ partitioning of zinc. nih.govyork.ac.uk While ZIF1 transports NA into the vacuole, it does not appear to transport the Zn-NA complex directly. researchgate.net
Table 1: Key Proteins in Intracellular Zn-NA Trafficking
| Protein | Localization | Function | Effect of Overexpression |
|---|---|---|---|
| ZIF1 | Vacuolar Membrane (Tonoplast) | Transports nicotianamine (NA) into the vacuole. researchgate.netnih.govmdpi.com | Enhanced vacuolar sequestration of Zn and reduced root-to-shoot translocation. nih.govnih.gov |
Nicotianamine plays a significant role in buffering the concentration of free zinc ions in the cytosol. researchgate.net Due to the potential toxicity of free zinc, which can interact nonspecifically with proteins and other cellular components, its concentration in the cytoplasm is kept at very low levels, estimated to be in the picomolar range. researchgate.netnih.gov NA, with its high affinity for Zn(II), forms stable complexes at the near-neutral pH of the cytosol, thereby maintaining a pool of bioavailable zinc while preventing harmful reactions. researchgate.netnih.gov This buffering capacity is essential for supplying zinc to zinc-requiring proteins and for modulating transient fluctuations in cytosolic zinc levels, a process referred to as "zinc muffling". researchgate.netnih.gov The cytosolic pool of NA is crucial for enhancing the mobility of zinc within the symplasm of the root, facilitating its movement towards the vascular tissues for long-distance transport. researchgate.net
Intercellular and Radial Transport of Zn-NA in Roots
The movement of Zn-NA from the root epidermis to the central vascular cylinder, known as radial transport, is a critical step for the subsequent distribution of zinc to the rest of the plant. This transport occurs primarily through the symplastic pathway.
After uptake into the root epidermal or cortical cells, zinc is chelated by nicotianamine. The resulting Zn-NA complex is then transported from cell to cell through plasmodesmata, the microscopic channels connecting the cytoplasm of adjacent plant cells. frontiersin.org This symplastic movement allows the Zn-NA complex to bypass the Casparian strip, an impermeable barrier in the root apoplast, and reach the central cylinder (stele). frontiersin.org The mobility of zinc within the root symplast is significantly enhanced by its chelation with NA. researchgate.net This is evidenced by the fact that plants with reduced NA levels show impaired root-to-shoot translocation of zinc. frontiersin.org Once in the pericycle cells at the edge of the stele, zinc is loaded into the xylem for upward transport. frontiersin.orgarxiv.org
Table 2: Stages of Radial Transport of Zn-NA in Roots
| Stage | Description | Key Molecules/Structures |
|---|---|---|
| Uptake and Chelation | Zinc ions are taken up by epidermal and cortical cells and chelated by nicotianamine. | ZIP transporters, Nicotianamine (NA) |
| Symplastic Transport | The Zn-NA complex moves from cell to cell towards the stele via plasmodesmata. nih.govresearchgate.net | Zn-NA complex, Plasmodesmata |
| Bypass of Casparian Strip | Symplastic movement allows the complex to circumvent the apoplastic barrier of the Casparian strip. | Casparian Strip |
| Arrival at the Stele | The Zn-NA complex reaches the pericycle and xylem parenchyma cells. | Pericycle, Xylem Parenchyma |
In addition to its role in internal transport, nicotianamine can be secreted from the roots into the rhizosphere, the soil region immediately surrounding the roots. This process is mediated by specific efflux transporters, such as EFFLUX TRANSPORTER OF NA 1 (ENA1). researchgate.netnih.gov ENA1 is a plasma membrane-localized exporter of NA. researchgate.netnih.gov In the zinc hyperaccumulator Arabidopsis halleri, ENA1 expression is higher and is induced by zinc, suggesting its role in zinc tolerance. researchgate.netnih.gov
Long-Distance Transport of Zn-NA via Xylem and Phloem
Once zinc reaches the central cylinder of the root, it is loaded into the xylem for long-distance transport to the shoots. Nicotianamine is also involved in the remobilization and transport of zinc through the phloem, particularly to developing sink tissues such as seeds and young leaves.
Nicotianamine is a major chelator of zinc in the phloem sap, where the pH is higher and more favorable for the stability of the Zn-NA complex. mdpi.comfrontiersin.org This complex is important for the delivery of zinc to sink organs. nih.gov The transport of Zn-NA complexes across cell membranes during phloem loading and unloading is likely mediated by members of the Yellow Stripe-Like (YSL) family of transporters. nih.govoup.comoup.com For instance, in rice, nicotianamine has been identified as the major zinc-ligand in the phloem sap. frontiersin.org Studies on mutants unable to synthesize NA have shown reduced zinc concentrations in sink tissues like flowers and seeds, highlighting the essential role of NA in phloem-based zinc distribution. researchgate.netnih.govoup.com
Table 3: Comparison of Zn-NA Transport in Xylem and Phloem
| Vascular Tissue | Role of NA | Form of Transport | Associated Transporters |
|---|---|---|---|
| Xylem | Facilitates xylem loading and root-to-shoot translocation. researchgate.netfrontiersin.org | Primarily aqueous Zn2+ and complexes with organic acids like citrate (B86180); stability of Zn-NA is lower at acidic pH. nih.govnih.gov | HMA2, HMA4 (for Zn2+ efflux), possibly YSL transporters for Zn-NA complexes. nih.govfrontiersin.orgoup.com |
| Phloem | Major chelator for zinc transport to sink organs. mdpi.comfrontiersin.orgnih.gov | Stable Zn-NA complexes due to higher pH. mdpi.com | YSL transporters for loading and unloading of Zn-NA complexes. nih.govoup.comoup.com |
Influence of Xylem and Phloem Sap pH on Complex Stability
The stability of the Zn-NA complex is highly dependent on pH, a factor that varies significantly between the xylem and phloem, thereby influencing the dynamics of zinc transport. nih.govnih.gov The xylem sap is typically acidic, with a pH ranging from 5.0 to 6.2, whereas the phloem sap is more alkaline, with a pH between 7.0 and 8.0. nih.gov
Experimental studies using electrospray ionization mass spectrometry (ESI-MS) have shown that the formation of the Zn(II)-NA complex is strongly pH-dependent. The complex is completely formed at a pH of 6.2 and above. scispace.com At the acidic pH of the xylem, the Zn-NA complex is less stable and may partially dissociate. nih.gov In this environment, zinc ions may instead form complexes with other organic acids, such as citrate and malate, which are also present in the xylem sap. nih.gov
Conversely, the higher pH of the phloem sap (around 7.5 to 8.0) is optimal for the stability of the Zn-NA complex. nih.govnih.govnih.gov This increased stability in the phloem suggests that nicotianamine is a primary chelator for the long-distance transport of zinc to sink tissues like fruits, seeds, and young leaves via the phloem network. nih.govresearchgate.net The differential stability of the Zn-NA complex between the xylem and phloem is a key physicochemical factor governing the efficient distribution of zinc throughout the plant. researchgate.netnih.gov
Table 2: pH-Dependent Stability and Transport of Zn-NA Complex
| Vascular Tissue | Typical pH Range | Zn-NA Complex Stability | Implication for Transport |
| Xylem | 5.0 - 6.2 | Less stable; partial dissociation nih.gov | Zn may also be transported as a complex with organic acids (e.g., citrate) nih.govresearchgate.net |
| Phloem | 7.0 - 8.0 | Highly stable nih.govnih.gov | NA is considered the primary chelator for long-distance Zn transport to sink organs nih.govresearchgate.net |
Other Membrane Transporters Involved in Zn-NA Distribution (e.g., HMA4, WBC19)
Besides the YSL family, other transporters are critical for the movement of zinc, either as free ions or potentially as the Zn-NA complex, into the long-distance transport streams.
HMA4 (Heavy Metal ATPase 4) is a P1B-type ATPase that plays a major role in the efflux of zinc from the cytosol into the apoplast, specifically for loading into the xylem. oup.com In Arabidopsis thaliana, HMA4 is located at the plasma membrane of cells surrounding the root vascular tissues, such as the pericycle and xylem parenchyma. frontiersin.orgnih.govnih.gov Its primary function is to pump zinc ions from these symplastic tissues into the xylem vessels for subsequent root-to-shoot translocation. nih.govnih.gov
Genetic studies have demonstrated the critical role of HMA4. Mutants lacking HMA4 function show significantly reduced translocation of zinc from roots to shoots, leading to zinc deficiency symptoms in the leaves. nih.govnih.gov Conversely, overexpression of HMA4 enhances root-to-shoot transport of zinc and cadmium, leading to higher accumulation in the shoots. nih.govresearchgate.net While HMA4 transports the zinc ion directly, nicotianamine is thought to play an essential role as a symplastic chelator, delivering zinc to HMA4 at the plasma membrane for export. mdpi.comfrontiersin.org
WBC19 (ATP-binding cassette transporter G family member 19) has been suggested as another potential transporter involved in xylem loading. A dynamic modeling study of iron and zinc transport in Arabidopsis proposed that the Zn-NA chelate could be transported into the xylem by WBC19. frontiersin.org ABC transporters are known to transport a wide variety of substrates, including metal-chelate complexes. researchgate.netresearchgate.netnih.gov While further direct experimental evidence is needed to confirm the specific role of WBC19 in Zn-NA transport, its potential involvement highlights the complexity of the transporter network managing zinc distribution.
Table 3: Key Transporters in Zn-NA Distribution (Non-YSL)
| Transporter | Family | Location | Function in Zn Distribution |
| HMA4 | P1B-type ATPase | Plasma membrane of root pericycle and xylem parenchyma frontiersin.orgnih.gov | Efflux of Zn2+ from symplast into xylem for root-to-shoot translocation nih.govnih.gov |
| WBC19 | ABC Transporter (G family) | Not specified in this context | Proposed to transport the Zn-NA complex into the xylem frontiersin.org |
Physiological Functions of Zn Nicotianamine in Plant Metal Homeostasis
Zn-NA in Cellular Metal Homeostasis and Distribution
Within plant cells, nicotianamine (B15646) is a key player in maintaining the delicate balance of metal ions. frontiersin.org It acts as an intracellular chelator, binding to Zn and other metals like Fe, copper (Cu), and manganese (Mn), thereby preventing their accumulation to toxic levels and ensuring their availability for various metabolic processes. nih.govnih.gov The formation of Zn-NA complexes has been identified in a variety of plant species and tissues, including the roots, leaves, and vascular fluids, underscoring its widespread importance. nih.gov
The distribution of metals within the cell is tightly regulated, and NA is instrumental in this process. For instance, the transporter ZINC-INDUCED FACILITATOR 1 (ZIF1) is responsible for transporting NA across the tonoplast into the vacuole. mdpi.comoup.com This sequestration of NA in the vacuole can subsequently influence the subcellular partitioning of Zn, with overexpression of ZIF1 leading to increased Zn accumulation in the roots' vacuoles at the expense of the shoots. oup.com This demonstrates that the subcellular localization of NA directly impacts the broader distribution of Zn throughout the plant.
Furthermore, NA's role extends to buffering the cytosol against fluctuations in metal concentrations. researchgate.net By chelating free metal ions, NA helps to prevent oxidative stress that can be induced by an excess of reactive metals. nih.gov This function is critical for protecting cellular components from damage and maintaining normal cellular function.
Contribution to Zn Hyperaccumulation and Hypertolerance Mechanisms
In certain plant species known as hyperaccumulators, which can tolerate and accumulate extraordinarily high concentrations of heavy metals, nicotianamine plays a pivotal role in their unique physiology. mdpi.comnih.gov Plants such as Arabidopsis halleri and Noccaea caerulescens (formerly Thlaspi caerulescens), which are model organisms for studying hyperaccumulation, exhibit significantly elevated levels of NA in their tissues, particularly in the roots, compared to non-hyperaccumulating species. nih.govnih.gov
This high concentration of NA is a key component of the mechanism for Zn hyperaccumulation, facilitating the efficient movement of Zn from the roots to the shoots. nih.gov The formation of the Zn-NA complex is thought to be essential for the long-distance transport of Zn through the plant's vascular system. mdpi.com Inhibition of NA synthesis in the roots of hyperaccumulators has been shown to decrease the translocation of Zn to the aerial parts of the plant. mdpi.com
Moreover, some hyperaccumulators have evolved a sophisticated mechanism involving the secretion of NA from their roots into the rhizosphere, particularly under conditions of excess Zn. nih.govnih.gov This secreted NA binds with Zn in the soil, forming a stable Zn-NA complex that is less readily taken up by the roots. nih.govnih.gov This process effectively reduces the influx of Zn into the plant, contributing to its hypertolerance by preventing the accumulation of toxic levels of the metal. nih.gov This external chelation strategy highlights a novel role for NA in regulating metal uptake at the root-soil interface.
| Plant Species | Role of Nicotianamine in Zn Hyperaccumulation | Key Findings |
| Arabidopsis halleri | Facilitates Zn translocation from root to shoot; secreted into the rhizosphere to regulate Zn uptake. | Elevated NA content in roots is crucial for hyperaccumulation. nih.gov Secretion of NA reduces Zn influx under excess conditions. nih.gov |
| Noccaea caerulescens | Involved in Zn tolerance and long-distance transport. | High constitutive expression of nicotianamine synthase (NAS) genes is observed. oup.com |
Zn-NA's Role in Seed Metal Loading and Distribution
The accumulation of essential minerals in seeds is vital for the development of the embryo and the successful germination of the next generation. Nicotianamine is indispensable for the loading and distribution of metals, including Zn and Fe, into seeds. nih.govresearchgate.net It acts as a long-distance transport vehicle, ensuring that these micronutrients are efficiently moved from source tissues, such as leaves, to sink tissues, like developing seeds. researchgate.net
The transport of metal-NA complexes across cellular membranes is mediated by specific transporter proteins. The Yellow Stripe-Like (YSL) family of transporters is known to be involved in the transport of metal-NA complexes. nih.govoup.com For example, loss-of-function mutations in certain YSL genes result in reduced Fe and NA levels in seeds. nih.gov More recently, two members of the nitrate/peptide transporter family, NAET1 and NAET2, have been identified as NA efflux transporters. These transporters are crucial for secreting NA into the vascular tissues, a necessary step for the formation of metal-NA complexes destined for long-distance transport to the seeds. nih.gov
Enhancing the biosynthesis of nicotianamine through genetic engineering has proven to be a successful strategy for increasing the mineral content of seeds, a process known as biofortification. pnas.orgfrontiersin.org Overexpression of nicotianamine synthase (NAS) genes has led to significantly higher concentrations of both Zn and Fe in the seeds of various crops, including rice and tobacco. researchgate.netpnas.org This demonstrates the direct and critical role of Zn-NA in the nutritional quality of seeds.
| Genetic Modification | Crop | Impact on Seed Mineral Content |
| Overexpression of HvNAS1 (barley) | Tobacco | Doubled concentrations of Fe and Zn in seeds. pnas.org |
| Activation-tagged OsNAS3 (rice) | Rice | 2.2-fold increase in Zn and 2.9-fold increase in Fe in seeds. pnas.org |
| Overexpression of AtNAS1 (Arabidopsis) | Potato | Increased Fe and slightly increased Zn content in tubers. mdpi.com |
Interplay with Iron Homeostasis and Management of Metal Excess
The homeostasis of zinc and iron in plants is intricately linked, and nicotianamine is a central molecule in managing this relationship. frontiersin.orgrsc.org NA is not only crucial for Zn transport but is also essential for the proper distribution of Fe. nih.govoup.com In the absence of NA, plants exhibit symptoms of Fe deficiency, such as interveinal chlorosis in young leaves, because Fe cannot be efficiently mobilized to these tissues. nih.gov
An excess of one metal can often lead to a deficiency of another, and this is particularly true for Zn and Fe. youtube.com High levels of Zn can interfere with Fe uptake and transport, leading to Fe deficiency symptoms. nih.gov Nicotianamine plays a protective role in such situations. In the Zn hyperaccumulator Arabidopsis halleri, the secretion of NA from the roots under high Zn conditions not only limits Zn uptake but also helps in maintaining Fe homeostasis. nih.gov
Furthermore, the chelating property of NA is a key mechanism for detoxifying excess metals within the plant. oup.comoup.com By binding to metal ions, NA reduces their chemical reactivity and prevents them from participating in harmful reactions that can lead to oxidative stress. oup.com Transgenic plants engineered to overproduce NA show enhanced tolerance to high levels of various metals, including Zn and nickel (Ni), highlighting NA's critical role in managing metal excess. oup.comoup.com The expression of NAS genes is often induced in response to excess metal exposure, indicating that plants actively increase NA production to cope with metal stress. oup.com
Involvement in Pollen Development and Pollen Tube Growth
The functions of nicotianamine extend to the reproductive stages of plant development, where it is essential for pollen viability and fertilization. nih.govoup.com A sufficient supply of both Zn and Fe is necessary for normal pollen development and the growth of the pollen tube, and NA is critical for delivering these metals to the reproductive tissues. nih.govnih.gov
Studies on Arabidopsis thaliana mutants incapable of synthesizing NA (quadruple nas mutants) have revealed that these plants are sterile. nih.govoup.com This sterility is attributed to multiple defects in the reproductive process, including the production of fewer and aberrant pollen grains, defective pollen tube growth, and the inability of the pollen tubes to be guided through the pistil to the ovules. oup.com
The absence of NA leads to a mislocalization of metals within the plant, and this is particularly detrimental to the developing pollen. nih.gov It is believed that NA is required for the delivery of essential metals to the anthers for pollen maturation and to the carpels to support pollen tube growth. nih.govoup.com The lack of either Zn or Fe, both of which are known to enhance pollen germination, likely contributes to the reproductive failure observed in NA-deficient plants. nih.gov These findings underscore the fundamental role of nicotianamine in ensuring the successful completion of the plant life cycle. nih.gov
Comparative and Evolutionary Aspects of Nicotianamine Metabolism
Distribution and Conservation of Nicotianamine (B15646) and NAS Genes Across Kingdoms
Nicotianamine (NA) and the genes encoding its synthesizing enzyme, nicotianamine synthase (NAS), are widely distributed across different kingdoms of life, highlighting their ancient origins and fundamental roles in metal homeostasis. nih.gov Genes for NAS have been identified in archaea, bacteria, fungi (such as Neurospora crassa), and throughout the plant kingdom, including mosses, club mosses, horsetails, and all studied vascular plants. nih.govmdpi.com This broad distribution suggests that the capacity to synthesize NA or similar metallophores was present early in the evolution of life. nih.govdntb.gov.ua
In the plant kingdom, NA is ubiquitous, indicating its conserved and critical function in metal transport and detoxification. frontiersin.orgresearchgate.net While NA itself is highly conserved, the number of NAS genes within a plant genome can vary significantly. Typically, plant genomes contain between one and nine NAS genes. mdpi.com For instance, dicot species like Arabidopsis thaliana have four NAS genes, while some monocots like rice (Oryza sativa) have three, and maize (Zea mays) has nine. frontiersin.orgfrontiersin.orgnih.gov An extreme example is the hexaploid bread wheat (Triticum aestivum), which possesses 20-21 NAS genes. mdpi.com In contrast, organisms in other kingdoms, such as archaea, bacteria, and fungi, usually have only a single copy of the NAS gene. researchgate.net
The conservation of the NAS gene across such diverse taxa points to a strong evolutionary pressure to maintain the function of NA as a metal chelator. nih.gov The expansion of the NAS gene family in plants, particularly in angiosperms, likely reflects the evolution of more complex mechanisms for metal uptake, distribution, and storage required for their more complex body plans and adaptation to diverse terrestrial environments.
Table 6.1.1: Distribution of NAS Genes Across Different Species
| Family | Species | Number of NAS Genes |
|---|---|---|
| Brassicaceae | Arabidopsis thaliana | 4 |
| Poaceae | Oryza sativa (Rice) | 3 |
| Poaceae | Zea mays (Maize) | 9 |
| Poaceae | Triticum aestivum (Wheat) | 20-21 |
| Solanaceae | Various | 1 |
| Fungi | Neurospora crassa | 1 |
Phylogenetic Relationships of NAS Genes in Angiosperms
Phylogenetic analyses of Nicotianamine Synthase (NAS) genes in angiosperms reveal distinct evolutionary groupings that often correlate with their functional roles in metal homeostasis. These studies typically divide angiosperm NAS genes into two major clades, often designated as Clade I and Clade II. mdpi.comnih.gov This division is particularly evident when comparing monocotyledonous and dicotyledonous species. frontiersin.orgbiorxiv.org
In monocots like rice, maize, and barley, Clade I genes are generally induced by iron deficiency and are primarily expressed in the roots. nih.govnih.gov This expression pattern suggests their primary role is in the biosynthesis of nicotianamine (NA) as a precursor for mugineic acid family phytosiderophores (MAs), which are crucial for iron acquisition from the soil in these Strategy II plants. nih.gov Conversely, Clade II genes in monocots are often shoot-specific, are repressed under iron deficiency, and induced by iron excess. nih.gov This indicates their function is more related to the internal transport and detoxification of metals, rather than initial uptake. nih.gov
In dicotyledonous plants, such as Arabidopsis thaliana, the NAS genes also form distinct clades. biorxiv.org For example, phylogenetic analysis has grouped dicot NAS proteins into two main clades, termed class Ia and class II. biorxiv.org Class Ia includes the well-characterized NAS proteins from A. thaliana and tomato, while class II represents a group that diverged earlier in the evolution of flowering plants. biorxiv.org The functional diversification among these genes is supported by their differential expression patterns in response to metal availability and in different plant organs, suggesting both overlapping and specific roles in metal homeostasis. frontiersin.org For instance, in Arabidopsis, NAS1, NAS2, and NAS4 are expressed in roots and induced by nickel supply, with NAS2 and NAS4 also responding to iron deficiency. frontiersin.org In contrast, NAS3 is primarily expressed in leaves and flowers. frontiersin.org
The phylogenetic separation of NAS genes within angiosperms reflects a process of gene duplication followed by functional specialization, allowing for more nuanced control over metal uptake, transport, and storage in response to varying environmental conditions and developmental needs.
Evolutionary Trajectories of Nicotianamine-Like Metallophores
The evolutionary history of nicotianamine (NA) and related metallophores is ancient, with origins likely predating the divergence of the major kingdoms of life. nih.gov Phylogenetic analyses suggest that the gene for nicotianamine synthase (NAS) or its homolog, cntL, is an ancient gene, and that NA or its derivatives were prominent metallophores early in life's history, playing a crucial role in metal acquisition or resistance. nih.govdntb.gov.ua It is hypothesized that the ability to synthesize these metallophores was later lost in many microorganisms, but re-emerged as a central component of metal homeostasis in fungi, mosses, and all higher plants. nih.govdntb.gov.ua
In bacteria, particularly pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Yersinia pestis, opine-type metallophores with homology to NA have been discovered. nih.govdntb.gov.ua These include staphylopine, pseudopaline, and yersinopine, respectively. nih.govdntb.gov.ua The biosynthesis of these bacterial metallophores involves a NAS-like enzyme, CntL, which, unlike plant NAS that trimerizes three S-adenosylmethionine (SAM) molecules, utilizes different substrates to create a diverse range of metal-chelating compounds. oup.com For example, the synthesis of staphylopine involves the combination of a single aminobutyrate moiety from SAM with histidine and pyruvate. oup.comscispace.com This suggests a conservative chemical evolution from bacterial to plant metallophores, where a core molecular backbone is preserved but the enzymatic machinery and substrate usage have been simplified in plants. scispace.com
In archaea, an analogue of NA has been identified where two aminobutyrate moieties are combined with glutamic acid. oup.com In contrast, plant NAS enzymes catalyze the condensation of three aminobutyrate moieties from SAM to form NA. oup.com This step-wise evolution in the complexity of the synthesized molecule, from single aminobutyrate additions in bacteria to the trimerization in plants, reflects an evolutionary trajectory towards a highly efficient and versatile metal chelator in higher organisms. The re-emergence and diversification of NA and its biosynthetic pathway in the plant kingdom underscore its critical importance for adapting to terrestrial environments with fluctuating metal availability. nih.gov
Comparative Analysis of Zn-NA Dynamics in Monocots vs. Dicots
The dynamics of zinc (Zn) transport chelated by nicotianamine (NA) exhibit notable differences between monocotyledonous and dicotyledonous plants, largely stemming from their distinct strategies for iron (Fe) acquisition, which also influences the transport of other metals like Zn. frontiersin.orgdoi.org
In dicots (Strategy I plants), NA primarily functions as an intracellular and long-distance chelator for the transport of Zn and other metals through the phloem and potentially the xylem. doi.orgfrontiersin.org In the dicot Arabidopsis halleri, a Zn hyperaccumulator, NA is crucial for the symplastic movement of Zn within the root towards the xylem for root-to-shoot translocation. doi.orgfrontiersin.org The resulting Zn-NA complexes are thought to be loaded into the xylem and transported to the shoots. doi.org In the xylem sap, the stability of the Zn-NA complex is pH-dependent, with optimal formation suggested around pH 5.5, which is typical for xylem. doi.orgresearchgate.net For phloem transport, which is critical for delivering Zn to sink tissues like seeds, NA is also a key player. mdpi.comdoi.org
In monocots, specifically graminaceous plants (Strategy II), NA has a dual role. It not only acts as a chelator for internal Zn transport, similar to dicots, but also serves as a crucial precursor for the biosynthesis of mugineic acid family phytosiderophores (MAs). frontiersin.orgdoi.org These MAs are secreted by the roots to acquire Fe from the soil, but they can also chelate and facilitate the uptake of Zn. oup.com In rice, a monocot, 2'-deoxymugineic acid (DMA), which is synthesized from NA, is involved in root-to-shoot mobilization and long-distance transport of Zn, contributing to its accumulation in seeds. doi.org
While both monocots and dicots utilize NA for the long-distance transport of Zn, particularly to the seeds for biofortification, the initial uptake and root-level transport mechanisms can differ. doi.org In dicots, the focus is on the direct chelation of Zn by NA for transport. doi.org In monocots, the system is more complex due to the additional role of NA in the MA biosynthesis pathway, which also contributes to Zn homeostasis. doi.org The overexpression of NAS genes has been shown to increase Zn concentrations in the seeds of both monocots (e.g., rice) and dicots (e.g., soybean), highlighting the conserved and fundamental role of NA in Zn translocation to edible plant parts across these major plant lineages. frontiersin.orgdoi.org
Table 6.4.1: Comparison of Zn-NA Dynamics in Monocots and Dicots
| Feature | Monocots (Graminaceous) | Dicots |
|---|---|---|
| Primary Role of NA | Metal chelator and precursor for phytosiderophores (MAs) | Metal chelator for internal transport |
| Zn Uptake Strategy | Can involve MA-Zn complexes in addition to direct uptake | Primarily direct uptake of Zn ions |
| Root-to-Shoot Zn Transport | Mediated by both Zn-NA and Zn-DMA complexes | Primarily mediated by Zn-NA complexes |
| Phloem Transport of Zn | Zn-NA complexes are crucial for transport to seeds | Zn-NA complexes are crucial for transport to seeds |
| Key Molecules | Nicotianamine (NA), Deoxymugineic Acid (DMA) | Nicotianamine (NA) |
Functional Diversification of Nicotianamine Across Plant Lineages
Nicotianamine (NA) has undergone significant functional diversification throughout the evolution of the plant kingdom, adapting to the specific physiological needs of different lineages. nih.gov While its core function as a chelator for divalent metal cations like Fe²⁺, Zn²⁺, Cu²⁺, and Mn²⁺ is conserved, its specific roles have expanded and specialized. mdpi.comfrontiersin.org
In non-graminaceous plants (dicots and non-grass monocots), the primary role of NA is in the internal transport and homeostasis of metals. nih.gov It is essential for the long-distance transport of metals through the phloem to sink tissues such as young leaves and developing seeds. nih.govoup.com For example, in tobacco, a non-graminaceous plant, a shortage of NA leads to impaired internal metal transport, resulting in chlorosis and sterility. researchgate.net This highlights the critical role of NA in delivering essential metals for reproductive development in these plants. researchgate.net
In graminaceous plants (grasses), NA has a crucial additional function: it serves as the biosynthetic precursor to the mugineic acid family of phytosiderophores (MAs). frontiersin.orgoup.com This is a key evolutionary innovation that defines the Strategy II iron acquisition system, which is unique to grasses. nih.gov The enzyme nicotianamine aminotransferase (NAAT), which converts NA to the first committed intermediate in MA biosynthesis, is found only in graminaceous plants. nih.gov This functional divergence allows grasses to efficiently acquire iron from high-pH, calcareous soils where iron solubility is low. frontiersin.org
Furthermore, even within a single plant, the genes responsible for NA synthesis (NAS genes) have diversified their functions. In maize, for instance, the nine ZmNAS genes are divided into two classes with complementary expression patterns. nih.gov Class I genes are induced by iron deficiency and are involved in iron uptake, while Class II genes are induced by iron excess and are likely involved in the detoxification and internal transport of iron. nih.gov This demonstrates a sub-functionalization of the NAS gene family to handle both metal deficiency and toxicity.
This functional diversification, from a general intracellular metal chelator to a key component of a specialized iron uptake system and a tool for managing metal excess, illustrates the evolutionary plasticity of the nicotianamine pathway in adapting to diverse environmental challenges and physiological requirements across different plant lineages.
Advanced Methodologies in Zn Nicotianamine Research
Analytical Techniques for Quantification and Speciation of NA and Zn-NA
The accurate measurement and identification of NA and its zinc-bound form are fundamental to understanding their physiological functions. Researchers employ a range of advanced analytical methods to achieve the necessary sensitivity and specificity.
Liquid Chromatography coupled with Mass Spectrometry is a cornerstone for the quantification of nicotianamine (B15646) in various biological samples. Due to the high polarity of NA, which results in poor retention on standard reversed-phase chromatography columns, specialized methods have been developed. nih.govacs.org
One approach involves using a multimode ODS (octadecylsilane) column, which allows for the analysis of NA without the need for derivatizing or ion-pairing reagents. nih.govacs.orgacs.org This method has proven effective for determining NA levels in foods like soy sauce, with a limit of detection as low as 0.5 ng/mL. nih.govacs.orgacs.org Another powerful technique is Liquid Chromatography/Electrospray Ionization Time-of-Flight Mass Spectrometry (LC/ESI-TOF-MS). oup.comjst.go.jpnih.gov To overcome the polarity issue, this method often employs derivatization, for instance, with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which reduces the polarity of NA and allows it to be retained on a reversed-phase column. oup.comjst.go.jpnih.gov The use of an internal standard, such as Nε-nicotyllysine (NL), ensures reliable and highly sensitive quantification. oup.comjst.go.jp
These LC-MS-based methods have been successfully applied to quantify NA in diverse plant materials, including rice grains, tobacco leaves, and phloem sap, providing critical data for functional analyses. oup.comnih.govoup.com For example, LC/ESI-TOF-MS has been used to identify Zn-NA complexes in the phloem sap of rice plants and in the roots and root exudates of the zinc hyperaccumulator Arabidopsis halleri. oup.comnih.gov The analysis confirms the presence of the [NA–H+64Zn]+ ion, among other isotopes, providing direct evidence of the complex in vivo. oup.comnih.gov
Table 1: Research Findings using LC-MS Techniques for Nicotianamine (NA) Analysis
| Analytical Method | Sample Matrix | Key Finding | Reference |
|---|---|---|---|
| LC-MS/MS | Soy sauce, plant-based foods | Developed a simple method using a multimode ODS column without derivatization. NA levels in soy sauce ranged from <0.25 to 71 μg/g. | nih.govacs.orgacs.org |
| LC/ESI-TOF-MS | Rice grain, tobacco leaves | Used FMOC derivatization for sensitive quantification. NA content was 21.2 ± 0.9 μg/g in rice grain and 48.4 ± 4.8 μg/g in tobacco leaves. | oup.com |
| LC/ESI-TOF-MS | Rice xylem sap | Quantified NA and 2'-deoxymugineic acid (DMA) in 10 μl of xylem sap, showing DMA levels increase significantly under iron deficiency while NA levels remain stable. | nih.gov |
| LC-ESI-Q-TOF-MS | Arabidopsis halleri roots and root exudates | Detected both Zn(II)-NA and Fe(II)-NA complexes, with the Zn(II)-NA complex being 3- to 15-fold more abundant in roots. | nih.gov |
X-ray Absorption Spectroscopy (XAS) is a powerful, non-invasive technique used to determine the local atomic structure and chemical state of a specific element within a sample. researchgate.netuni-konstanz.dersc.org It is particularly valuable for identifying metal-ligand complexes in vivo, as it avoids the disruption of the chemical environment that can occur with extraction-based methods. researchgate.netuni-konstanz.dersc.org The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum provides information about the coordination number, identity of neighboring atoms, and interatomic distances. researchgate.netuni-konstanz.dersc.org
This technique has been instrumental in providing direct evidence for the existence of Zn(II)-NA complexes in living cells. researchgate.netuni-konstanz.dersc.org In a key study, researchers used XAS to analyze yeast (Schizosaccharomyces pombe) cells that were engineered to produce nicotianamine. researchgate.netuni-konstanz.dersc.org The results showed that about half of the total cellular zinc was complexed with NA in these cells, whereas no such complex was detected in control cells. researchgate.netuni-konstanz.dersc.org Re-evaluation of EXAFS spectra from the zinc hyperaccumulator Thlaspi caerulescens suggested that while NA is not a primary storage ligand for zinc, it is likely involved in the efficient translocation of zinc to the shoots. researchgate.netuni-konstanz.de XAS has also been used to speciate iron in wheat grain tissues, suggesting that in the nucellar projection, iron is bound to nicotianamine rather than phytate. nih.gov
Table 2: Research Findings using XAS/EXAFS for Zn-NA Complex Identification
| Technique | Sample | Key Finding | Reference |
|---|---|---|---|
| XAS | Schizosaccharomyces pombe expressing a plant NAS gene | Identified the formation of Zn(II)-NA complexes in vivo. Approximately 50% of cellular Zn was bound by NA. | researchgate.netuni-konstanz.dersc.org |
| EXAFS (re-evaluation) | Thlaspi caerulescens (Zn hyperaccumulator) | NA is not a major storage ligand for Zn but is hypothesized to be involved in Zn translocation to above-ground tissues. | researchgate.netuni-konstanz.dersc.org |
Capillary electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility, which is dependent on the charge and size of the molecule. nih.govmdpi.comresearchgate.net This method is well-suited for analyzing complex biological mixtures with minimal sample requirements, such as plant saps. researchgate.net CE has been used to study the formation of metal-NA complexes. For instance, studies using CE have shown that at a neutral pH, nicotianamine preferentially forms complexes with Fe(II). mdpi.comresearchgate.net This indicates that the Fe(II)-NA complex is kinetically stable, which is significant for understanding iron transport and preventing oxidative damage within the cell. researchgate.net While many applications focus on iron, the principles of CE are applicable to studying the interactions between NA and other metal ions like Zn(II). mdpi.com
Spectrophotometric methods, often used in conjunction with other techniques, can measure the kinetics of complex formation. mdpi.com These methods have been applied to study the stability of both Fe(II)-NA and Fe(III)-NA complexes at neutral pH. mdpi.com
Fluorescent probes provide a means to visualize the localization and relative concentrations of metal ions within living cells and tissues. researchgate.net Zinpyr-1 is a zinc-fluorophore that has been effectively used to examine the distribution of zinc in the roots of Arabidopsis. researchgate.net The fluorescence intensity of Zinpyr-1 increases upon binding to zinc, and this signal can be detected using confocal laser-scanning microscopy. researchgate.net
Studies have shown that in wild-type Arabidopsis roots, Zinpyr-1 fluorescence is most prominent in the xylem. researchgate.net This signal is enhanced by increasing the external zinc supply and eliminated by the application of a zinc-specific chelator, confirming that the fluorescence reflects the relative concentration of zinc. researchgate.net In mutant plants deficient in zinc transport from the pericycle to the xylem, Zinpyr-1 fluorescence was observed to be high in the pericycle and endodermis but low in the xylem. researchgate.net These results demonstrate that fluorescent probes like Zinpyr-1 are valuable tools for studying the effects of genetic modifications on zinc homeostasis and for visualizing the pathways of zinc movement at the tissue level. researchgate.net
Computational Modeling of Metal Transport and Chelation Networks
The transport and distribution of metals in plants is a dynamic system involving multiple chelators, transporters, and compartments with varying pH levels. Computational modeling and computer simulations are powerful tools for integrating experimental data and exploring the complex interplay of these components. These models can predict the speciation of metals—that is, which complexes are likely to form under specific physiological conditions.
Simulations have been used to investigate the competition between nicotianamine and other ligands, such as citrate (B86180), for binding metal ions like Fe(II), Fe(III), and Zn(II). researchgate.net These models consider factors like the pH of the compartment (e.g., acidic xylem vs. neutral cytoplasm) and the relative concentrations of metals and chelators. For example, simulations suggest that at the slightly acidic pH of the xylem, citrate is a major chelator of iron, while nicotianamine is predicted to be the main chelator for zinc and copper (Cu). nih.gov At neutral or alkaline pH, NA becomes a more dominant chelator for iron as well. researchgate.net
More complex dynamic compartment models have been developed to explain metal homeostasis on a whole-system level. One such model for Arabidopsis integrates pathways for the xylem loading of iron and zinc, involving transporters like FRD3 and WBC19 and chelators like citrate and nicotianamine. nih.gov This model successfully explained experimental data on metal uptake in wild-type plants, various mutants, and plants under chemical inhibition. nih.gov By parameterizing the model with experimental time-series data, researchers can gain insights into the mechanistic strategies plants use to maintain metal balance and predict the outcomes of genetic or environmental perturbations. nih.gov
Microscopic and Imaging Techniques for Localization Studies
Identifying the precise location of Zn-NA complexes and their constituent parts within plant tissues is crucial for understanding their transport pathways and storage sites. A variety of advanced microscopic and spectroscopic techniques are employed for this purpose.
Synchrotron-based X-ray fluorescence microscopy (XFM) is a particularly powerful technique for mapping the distribution of elements within biological samples at high resolution. oup.com It has been used extensively to study the localization of zinc and other micronutrients in the grains of staple crops like wheat and rice. researchgate.netnsf.gov These studies can reveal whether zinc is concentrated in the outer aleurone layer or distributed into the endosperm, which has major implications for the nutritional value of milled flour. researchgate.net For instance, XFM analysis of wheat grains showed that foliar zinc application during the grain-filling stage resulted in higher zinc concentrations throughout the grain. researchgate.net
While XFM maps the element (Zn), identifying the specific chelated form (Zn-NA) in situ is more challenging. X-ray absorption spectroscopy (XAS) is a technique that can provide information about the chemical environment and binding partners of a specific element. In a landmark study, XAS was used to identify the formation of Zn(II)-NA complexes in vivo in yeast cells that were engineered to express a plant NAS gene. rsc.org This provided strong evidence that Zn-NA complexes can form inside a living cell. rsc.org
Other techniques, such as electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS), have been used to identify Zn-NA complexes in plant fluids. Researchers successfully identified Zn-nicotianamine as the major low-molecular-weight chemical form of zinc in the phloem sap of rice plants, confirming its role in long-distance transport. oup.com
Genetic Engineering Strategies for Modulating Zn Nicotianamine Pathways
Overexpression of Nicotianamine (B15646) Synthase (NAS) Genes for Enhanced Zn Accumulation
A key strategy for increasing zinc levels in plants is the overexpression of nicotianamine synthase (NAS) genes. doi.org NAS is the enzyme responsible for synthesizing NA from S-adenosylmethionine. researchgate.netresearchgate.net By increasing the expression of NAS genes, plants can produce more NA, which plays a crucial role in the uptake, translocation, and storage of zinc. doi.org This approach has been successfully applied in various crops, including rice, barley, wheat, soybean, and sweet potato, leading to significant increases in zinc concentrations in their edible parts. researchgate.netfrontiersin.org
Three primary mechanisms are thought to contribute to the increased zinc accumulation in NAS-overexpressing plants:
Enhanced uptake from the roots: Increased production of deoxymugineic acid (DMA), a phytosiderophore synthesized from NA, facilitates the uptake of Zn-DMA complexes from the soil. researchgate.net
Improved source-to-sink remobilization: Higher levels of NA and DMA enhance the efficiency of transporting zinc from vegetative tissues (the source) to the grains or other edible parts (the sink). researchgate.net
Upregulation of metal homeostasis genes: Overexpression of NAS can lead to the upregulation of other genes involved in iron and zinc uptake and internal transport. researchgate.net
Impacts on Zn Concentration in Different Plant Tissues and Edible Parts
Numerous studies have demonstrated the effectiveness of NAS overexpression in boosting zinc concentrations in various plant tissues. For instance, overexpressing the barley NAS1 gene in tobacco resulted in elevated zinc levels in leaves, flowers, and seeds. doi.org Similarly, transgenic rice lines overexpressing different OsNAS genes have shown substantial increases in zinc content in both grains and leaves. frontiersin.orgmdpi.com
The level of zinc enhancement can vary depending on the specific NAS gene used, the promoter driving its expression, and the crop species. In rice, activation-tagged lines overexpressing OsNAS2 or OsNAS3 showed a two to three-fold increase in grain zinc concentration. doi.org Overexpression of rice NAS genes (OsNAS1–3) led to zinc concentrations in rice seeds of up to 91 µg/g dry weight (DW), a 2.2-fold increase compared to non-transgenic plants. frontiersin.orgnih.gov In another study, overexpressing OsNAS1 in rice resulted in a remarkable 5.5-fold increase in zinc concentration in the seeds. frontiersin.org
Similar successes have been observed in other crops. In soybean, overexpressing the barley HvNAS1 gene increased the zinc concentration in unpolished seeds by 1.45 times, reaching 65 µg/g DW. frontiersin.orgnih.gov In sweet potato, the same genetic modification led to a 3.5-fold increase in zinc in the storage roots. frontiersin.orgnih.gov Overexpression of AtNAS1 in potato resulted in a 1.4 to 1.5-fold increase in tuber zinc concentrations. mdpi.com
Impact of NAS Overexpression on Zinc Concentration in Edible Parts of Various Crops
| Crop | Overexpressed Gene | Edible Part | Fold Increase in Zn | Reference |
|---|---|---|---|---|
| Rice | OsNAS2/OsNAS3 (activation-tagged) | Grain | 2-3 | doi.org |
| Rice | OsNAS1/OsNAS2/OsNAS3 | Seeds | 2.2 | frontiersin.orgnih.gov |
| Rice | OsNAS1 | Seeds | 5.5 | frontiersin.org |
| Rice | OsNAS2 and OsNAS3 (concomitant activation) | Grain | 3.5 | mdpi.com |
| Soybean | HvNAS1 | Unpolished Seeds | 1.45 | frontiersin.orgnih.gov |
| Sweet Potato | HvNAS1 | Storage Roots | 3.5 | frontiersin.orgnih.gov |
| Potato | AtNAS1 | Tuber | 1.4-1.5 | mdpi.com |
Engineering for Improved Metal Tolerance and Nutrient Acquisition
Beyond enhancing zinc accumulation, the overexpression of NAS genes has been shown to confer improved tolerance to both metal deficiency and toxicity. mdpi.comnih.gov Plants engineered to produce more NA are often more resistant to low iron and zinc conditions, particularly in high-pH soils like calcareous soils, where metal availability is limited. frontiersin.orgnih.govnih.gov This is because the increased NA and subsequent phytosiderophore production enhance the plant's ability to acquire these essential micronutrients from the soil. interesjournals.org
For example, transgenic rice with concomitant activation of OsNAS2 and OsNAS3 displayed superior growth in high-pH conditions and showed greater resistance to both zinc deficiency and excess zinc. mdpi.comnih.gov Overexpression of NAS has also been linked to tolerance to high levels of other metals, such as nickel. oup.com This suggests that NA plays a broader role in metal homeostasis and detoxification. oup.commdpi.com The enhanced tolerance is attributed to the chelation of metal ions by NA, which can reduce their toxicity within the plant cells. oup.com
Co-expression with Metal Transporters and Other Metal Homeostasis Genes
While NAS overexpression alone is effective, combining this strategy with the co-expression of other genes involved in metal homeostasis can lead to even greater increases in zinc accumulation. doi.orgmdpi.com This "gene stacking" approach aims to create a "pull-and-push" mechanism, where enhanced chelation by NA is coupled with improved transport and storage of zinc. researchgate.net
Key targets for co-expression with NAS include:
Metal Transporters: Genes encoding zinc transporters, such as those from the ZIP (ZRT, IRT-like Protein) family, can be overexpressed to enhance zinc uptake from the soil and its movement within the plant. doi.orgresearchgate.net For instance, co-expression of NAS with genes like OsZIP4 has been considered to potentially influence grain zinc accumulation. researchgate.net
Ferritin: The co-expression of a ferritin gene, which encodes an iron storage protein, with NAS has been shown to significantly increase both iron and zinc levels in rice grains. researchgate.netinteresjournals.org For example, co-expressing the soybean ferritin gene (SoyferH2), a barley NAS gene (HvNAS1), and a rice transporter gene (OsYSL2) led to a four-fold increase in iron in polished rice seeds. researchgate.net
Nicotianamine Aminotransferase (NAAT): In graminaceous plants, co-expressing NAS with nicotianamine aminotransferase (NAAT), an enzyme in the mugineic acid biosynthesis pathway, has resulted in a 1.2- to 4.2-fold increase in zinc in rice endosperm. mdpi.com
These combination approaches have proven to be more effective than single-gene strategies for achieving significant biofortification of rice and other crops. doi.org
Metabolic Engineering in Model Systems (e.g., Saccharomyces cerevisiae)
The principles of modulating the nicotianamine pathway have also been applied in model organisms like the yeast Saccharomyces cerevisiae. researchgate.netnih.gov By introducing the Arabidopsis AtNAS2 gene into a specific yeast strain capable of accumulating high levels of the precursor S-adenosylmethionine (SAM), researchers have successfully produced significant quantities of NA. researchgate.netnih.gov
In one study, the engineered yeast produced up to 766 µg of NA per gram of wet weight. researchgate.netnih.gov This demonstrates the feasibility of using microbial fermentation to produce NA on an industrial scale. nih.gov Such a system could provide a source of NA for various applications, including potentially as a novel antihypertensive agent, as NA has been shown to inhibit the angiotensin I-converting enzyme (ACE) in humans. nih.gov Furthermore, expressing NAS genes in yeast has been shown to increase the organism's tolerance to zinc. mdpi.com This work in model systems not only provides a platform for producing valuable compounds but also offers insights into the fundamental mechanisms of NA synthesis and its role in metal homeostasis.
Ecological and Biogeochemical Aspects Involving Nicotianamine
Nicotianamine's Role in Biogeochemical Cycling of Zinc and Other Metals in Soil-Plant Systems
Nicotianamine (B15646) is a key organic ligand in the biogeochemical cycling of zinc and other divalent metals, facilitating their movement from the soil, through the plant, and potentially back to the ecosystem. frontiersin.orgosti.gov The process begins in the roots, where NA is synthesized. researchgate.net In some cases, NA can be secreted by rhizodermal cells into the rhizosphere to form complexes with metals. researchgate.netmdpi.com Once inside the root cells, NA binds to metal ions, forming Me-NA complexes. researchgate.net This chelation is crucial for maintaining metals in a soluble, non-toxic form for transport. frontiersin.org
The Zn-NA complexes are mobile within the plant's symplast, the continuous network of cytoplasm connected by plasmodesmata. doi.orgmdpi.com This symplastic mobility is vital for the radial transport of zinc from the outer root cells towards the central vascular cylinder for long-distance transport. doi.orgmdpi.com By chelating zinc in the cytosol, nicotianamine facilitates its delivery to specific transporters, such as the P1B-type ATPase HMA4, which loads zinc into the xylem for transport to the shoots. researchgate.netmdpi.comfrontiersin.org This process limits the sequestration of zinc in the root vacuoles, promoting its translocation to the above-ground parts of the plant. researchgate.netresearchgate.net
In addition to xylem transport, nicotianamine is essential for the phloem-based transport of zinc, which is critical for delivering this micronutrient to developing tissues and seeds. doi.orgresearchgate.net This function is particularly significant for biofortification efforts aimed at increasing the zinc content of edible plant parts. doi.orgfrontiersin.orgfrontiersin.org The stability of the Zn-NA complex allows for efficient remobilization and distribution of zinc throughout the plant, from senescing leaves to growing sinks. unl.pt Nicotianamine chelates a range of divalent metal cations with varying affinities, highlighting its broad role in plant metal homeostasis. doi.org
Table 1: Metals Transported by Nicotianamine and Associated Transport Proteins
| Metal Ion | Transport Role | Associated Transport Proteins |
| Zinc (Zn²⁺) | Long-distance transport (xylem & phloem), seed loading, detoxification. doi.orgresearchgate.netnih.gov | HMA4, YSL transporters, ZIF1. researchgate.netmdpi.com |
| Iron (Fe²⁺) | Long-distance transport, phloem loading, seed loading, precursor for phytosiderophores. researchgate.netunl.ptnih.gov | YSL transporters, NAET1/2. researchgate.netmdpi.com |
| Nickel (Ni²⁺) | Detoxification, xylem loading, long-distance transport. researchgate.netunl.ptnih.govoup.com | YSL transporters. unl.pt |
| Copper (Cu²⁺) | Xylem loading, homeostasis. researchgate.netunl.ptnih.gov | YSL transporters. unl.pt |
| Manganese (Mn²⁺) | Detoxification, long-distance transport. researchgate.netnih.govoup.com | YSL transporters. researchgate.net |
Interaction with Rhizosphere Chemistry and Metal Bioavailability
The rhizosphere, the soil zone immediately surrounding plant roots, is a dynamic environment where the chemical behavior of metals determines their availability for plant uptake. Nicotianamine and its derivatives play a crucial role in altering rhizosphere chemistry, thereby influencing metal bioavailability. osti.govdoi.org In graminaceous plants (grasses), nicotianamine serves as the precursor to a class of compounds called mugineic acid family phytosiderophores (MAs), such as 2'-deoxymugineic acid (DMA). researchgate.netunl.ptmdpi.com These phytosiderophores are actively secreted from the roots in response to iron or zinc deficiency to chelate and solubilize ferric iron (Fe³⁺) and other metals from the soil matrix. osti.govresearchgate.netdoi.org
The secretion of these chelators is a key strategy (Strategy II) used by grasses to acquire iron from alkaline soils where its solubility is extremely low. doi.org The resulting Fe(III)-phytosiderophore complexes are then taken up by the roots via specific transporters, such as the Yellow Stripe 1 (YS1) transporter in maize. unl.ptresearchgate.net
While best known for iron acquisition, these secreted phytosiderophores, and nicotianamine itself, also bind to other metals like zinc, copper, and nickel. osti.govdoi.org This creates a competitive environment in the rhizosphere. osti.govdoi.org For example, at the circumneutral pH values common in many soils, copper and nickel can compete with and even displace iron from its complex with DMA, potentially affecting iron nutrition. doi.org However, this chelation also increases the soluble pool of these metals, enhancing their bioavailability for uptake. doi.org In non-graminaceous plants, nicotianamine itself can be secreted into the rhizosphere, where it binds with metals, and the resulting Me-NA complexes can be taken up by Yellow Stripe-Like (YSL) transporters. researchgate.netmdpi.com Studies using Caco-2 cells have demonstrated that nicotianamine is a potent enhancer of iron bioavailability, suggesting its chelation mechanism is highly effective at keeping the metal in an absorbable form. mdpi.com
Table 2: In Vitro Affinity Constants (Log K) for Nicotianamine with Various Divalent Metals
| Metal Ion | Affinity Constant (Log K) |
| Copper (Cu²⁺) | 18.60 |
| Nickel (Ni²⁺) | 16.30 |
| Zinc (Zn²⁺) | 14.70 |
| Cobalt (Co²⁺) | 13.90 |
| Iron (Fe²⁺) | 12.10 |
| Manganese (Mn²⁺) | 8.80 |
| Source: Data compiled from research on the in vitro stability of metal-nicotianamine complexes. doi.orgresearchgate.net |
Nicotianamine in Response to Metal-Contaminated Environments
In environments contaminated with high levels of heavy metals, nicotianamine is integral to plant tolerance and detoxification strategies. nih.govoup.com Its accumulation in plant tissues can change significantly in response to metal excess. researchgate.netmdpi.comnih.gov The synthesis of nicotianamine is often upregulated in response to toxic levels of metals like nickel, zinc, and copper. researchgate.netoup.com This increased production allows the plant to chelate the excess metal ions in the cytosol, effectively sequestering them in a less reactive form and preventing them from interfering with cellular processes. frontiersin.orgmdpi.com
This detoxification role is a key component of phytoremediation, a technology that uses plants to clean up contaminated soils. mdpi.comoup.com For instance, transgenic tobacco plants engineered to overexpress the nicotianamine synthase (NAS) gene showed increased NA levels and enhanced tolerance to high concentrations of nickel, allowing them to grow in nickel-rich serpentine (B99607) soil without showing toxicity symptoms. oup.com Similarly, Arabidopsis plants overexpressing a barley NAS gene accumulated more zinc, manganese, and iron in their shoots when exposed to excess nickel, indicating that NA promotes the transport and detoxification of multiple metals. oup.com
Nicotianamine is also a central player in the mechanisms of metal hyperaccumulation. nih.govdntb.gov.ua Hyperaccumulator plants have the remarkable ability to absorb massive quantities of specific metals from the soil and store them in their above-ground tissues. mdpi.com In the zinc/cadmium hyperaccumulator Arabidopsis halleri, high expression of NAS genes and elevated levels of nicotianamine are linked to the efficient root-to-shoot translocation of zinc. doi.orgfrontiersin.org In the nickel hyperaccumulator Odontarrhena chalcidica, nicotianamine has been shown to facilitate the translocation of zinc from roots to shoots. univ-lorraine.fr By forming stable Zn-NA complexes, the plant can effectively move large amounts of zinc through the xylem to be stored in leaf vacuoles, a defining trait of hyperaccumulation. doi.orgmdpi.com
Table 3: Research Findings on Nicotianamine's Role in Metal Tolerance
| Plant Species | Genetic Modification | Metal Stress | Key Finding | Reference |
| Tobacco (Nicotiana tabacum) | Overexpression of barley NAS gene | Excess Nickel (Ni) | Enhanced Ni tolerance; enabled growth on Ni-rich serpentine soil. | oup.com |
| Arabidopsis (Arabidopsis thaliana) | Overexpression of barley NAS1 gene | Excess Nickel (Ni) | Increased accumulation of Ni, Zn, Fe, and Mn in shoots; enhanced Ni tolerance. | oup.com |
| Arabidopsis halleri | RNAi silencing of AhNAS2 | Zinc (Zn) sufficient/excess | Reduced root-to-shoot translocation of Zn; confirmed NA's role in Zn hyperaccumulation. | frontiersin.org |
| Rice (Oryza sativa) | Overexpression of OsNAS genes | Standard conditions | Increased concentrations of Zn and Fe in grains without increasing cadmium. | frontiersin.org |
Q & A
Q. What is the primary physiological role of Zn-nicotianamine in plant metal homeostasis, and what experimental approaches validate its function?
this compound acts as a chelator and transporter of Zn²⁺ in plants, facilitating metal distribution to developing tissues. Its role is validated through:
- NAS gene mutants : Arabidopsis nas4x-1 mutants with reduced nicotianamine show impaired Zn and Fe allocation to seeds and flowers .
- Phloem mobility studies : In apple trees, this compound complexes in phloem sap correlate with enhanced Zn remobilization to young leaves under deficiency, demonstrated via isotopic labeling and gene expression analysis (MdNAS3, MdYSL6) .
- XANES spectroscopy : Direct detection of this compound speciation in apple buds using synchrotron-based X-ray absorption near-edge structure (XANES) .
Q. How can researchers accurately quantify this compound concentrations in plant tissues, considering potential matrix interferences?
- HPLC-MS/MS : Coupled with stable isotope dilution (e.g., ⁶⁸Zn-labeled standards) to account for matrix effects .
- Speciation analysis : XANES or EXAFS to differentiate this compound from other Zn complexes (e.g., Zn-citrate, Zn-phytate) .
- Validation : Cross-reference with NAS mutant lines (e.g., Arabidopsis nas4x-1) to confirm specificity .
Advanced Research Questions
Q. What experimental designs effectively distinguish between this compound's roles in phloem remobilization versus xylem loading under varying zinc availability?
- Split-root systems : Apply Zn-deficient and Zn-sufficient conditions to separate root zones, then track Zn flux via ICP-MS and phloem exudate analysis .
- Isotopic labeling : Use ⁶⁷Zn foliar application to trace phloem remobilization, combined with xylem sap collection to quantify xylem transport .
- Tissue-specific promoters : Express fluorescent tags (e.g., GFP) under phloem- or xylem-specific promoters in transgenic lines to visualize this compound localization .
Q. How should contradictory data regarding this compound's affinity for Zn²⁺ versus other divalent cations (e.g., Fe²⁺) be resolved through experimental validation?
- Competitive binding assays : Use isothermal titration calorimetry (ITC) to measure binding constants of nicotianamine with Zn²⁺, Fe²⁺, and other metals under physiological pH .
- Metal supplementation studies : Compare Zn/Fe redistribution in NAS mutants under dual deficiency conditions, coupled with synchrotron micro-XRF mapping .
- Gene co-expression networks : Analyze transcriptomic data to identify metal-specific regulatory pathways (e.g., IRT vs. ZIP transporters) influenced by this compound .
Q. What advanced spectroscopic techniques enable in situ characterization of this compound complexes within plant vascular tissues without destructive sampling?
- Micro-focused XANES : Enables spatial mapping of Zn speciation in phloem strands or xylem vessels at micron resolution .
- Raman microscopy : Detects vibrational signatures of this compound in fresh tissue sections, validated against synthetic standards .
- Cryo-SEM-EDS : Preserves native metal distribution in flash-frozen tissues, coupled with energy-dispersive X-ray spectroscopy for elemental mapping .
Q. How does the manipulation of NAS gene paralogs affect this compound spatial distribution patterns in different plant organs?
- CRISPR-Cas9 mutants : Generate single/double NAS paralog knockouts (e.g., MdNAS1-4 in apple) to assess tissue-specific this compound levels via LC-MS .
- Grafting experiments : Use NAS-deficient rootstocks with wild-type scions to isolate root vs. shoot contributions to this compound synthesis .
- Single-cell RNA-seq : Profile NAS expression in specific cell types (e.g., phloem companion cells) to link gene activity with this compound accumulation .
Methodological Considerations
- Data contradiction resolution : When conflicting results arise (e.g., Zn vs. Fe affinity), employ orthogonal methods (ITC + XANES) and validate in multiple plant species .
- Ethical frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on this compound’s role in food security .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
